4'-tert-Butylacetophenone

Beschreibung

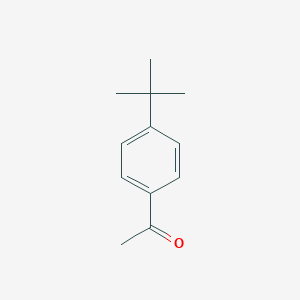

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFJYGWNYQCHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061337 | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-27-1, 43133-94-4 | |

| Record name | 4′-tert-Butylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043133944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-tert-Butylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Structure Within the Acetophenone Class

4'-tert-Butylacetophenone, systematically named 1-(4-tert-butylphenyl)ethanone, is a para-substituted derivative of acetophenone (B1666503). chemicalbook.comnih.gov Its structure features an acetyl group (–COCH₃) attached to a benzene (B151609) ring, with a bulky tert-butyl group (–C(CH₃)₃) at the para position (the 4th carbon atom of the ring relative to the acetyl group). cymitquimica.com This substitution pattern is crucial to its chemical properties and reactivity.

The presence of the electron-donating tert-butyl group influences the electron density of the aromatic ring, while its significant steric bulk can hinder reactions at the adjacent ortho positions. These electronic and steric effects are key to its behavior in various chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 943-27-1 |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 107-108 °C at 5 mmHg |

| Melting Point | 17-18 °C (dimorphic) |

| Density | 0.964 g/mL at 25 °C |

| Refractive Index | n20/D 1.52 |

| Solubility | Soluble in alcohol, insoluble in water. fishersci.dk |

This table is interactive. Users can sort and filter the data.

Historical Context and Early Research Significance of 4 Tert Butylacetophenone

Early research on 4'-tert-butylacetophenone was often linked to broader studies of Friedel-Crafts acylation reactions and the investigation of substituent effects on the reactivity of aromatic ketones. One of the common methods for its synthesis involves the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com

Initial interest in this compound was also driven by its use as an intermediate in the synthesis of other organic molecules. For instance, it has been documented as an impurity that can arise during the synthesis of the second-generation antihistamine, Ebastine. chemicalbook.com This highlights its relevance in pharmaceutical chemistry from a process and purity control perspective.

Current Research Landscape and Emerging Trends for 4 Tert Butylacetophenone

The current research landscape for 4'-tert-butylacetophenone is diverse, with applications extending into materials science, medicinal chemistry, and catalysis. A significant area of contemporary research involves its use as a starting material for the synthesis of more complex molecules with specific functional properties.

One emerging trend is its application in the development of photochromic materials. For example, it has been used in the synthesis of fulgide isomers, which are organic compounds that undergo reversible color changes upon exposure to light. acs.org Specifically, (E and Z)-3-(1-(4-(tert-butyl)phenyl)ethylidene)-4-(propan-2-ylidene)dihydrofuran-2,5-dione, synthesized from this compound, exhibits photo-triggered ferroelectric properties. acs.org

Furthermore, recent studies have explored its role in the chemical recycling of polystyrene waste. liverpool.ac.uk In a light-driven, acid-catalyzed process, poly(4-tert-butylstyrene) can be degraded to yield this compound among other valuable chemicals. liverpool.ac.uk This points to its potential role in developing more sustainable chemical processes.

Significance of 4 Tert Butylacetophenone As a Chemical Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4'-tert-Butylacetophenone serves as a valuable synthon for introducing the 4-tert-butylbenzoyl moiety into a target molecule. guidechem.com Its utility as a building block is demonstrated in various synthetic applications.

It is a key precursor in the synthesis of certain 2-pyridone derivatives. chemicalbook.comfishersci.dk The fluorescence spectra of these derivatives have been evaluated, suggesting potential applications in optoelectronics. chemicalbook.com The compound's structure, with its reactive ketone group and the bulky tert-butyl substituent, allows for a range of chemical modifications, making it a versatile starting point for multi-step syntheses.

Overview of Key Research Areas in 4 Tert Butylacetophenone Chemistry

Regioselective Synthesis of this compound

The synthesis of this compound with high regioselectivity is crucial for its various applications, particularly as an intermediate in the production of pharmaceuticals like Ebastine. The bulky tert-butyl group on the aromatic ring sterically and electronically directs incoming substituents, primarily to the para position.

Friedel-Crafts Acylation Approaches to this compound

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). libretexts.org This electrophilic aromatic substitution reaction involves treating tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.com

The mechanism proceeds through the formation of an acylium ion, a potent electrophile, generated from the reaction between the acylating agent and the Lewis acid. byjus.commasterorganicchemistry.com This acylium ion then attacks the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group, being an electron-donating and sterically hindering group, directs the acylation to the para position, resulting in the formation of this compound as the major product. chegg.com

A typical laboratory procedure involves the slow addition of acetyl chloride to a cooled mixture of tert-butylbenzene and a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like carbon tetrachloride or dichloromethane. prepchem.comacs.org The reaction is generally kept at a low temperature (0–5°C) to control the exothermic reaction and minimize the formation of byproducts. After the reaction is complete, the mixture is quenched with ice-cold water to decompose the catalyst complex.

Table 1: Reaction Parameters for Friedel-Crafts Acylation of tert-Butylbenzene

| Parameter | Condition | Rationale |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Source of the acetyl group. byjus.com |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Generates the acylium ion electrophile. byjus.com |

| Substrate | tert-Butylbenzene | The aromatic ring undergoing acylation. |

| Solvent | Carbon tetrachloride, Dichloromethane | Provides a medium for the reaction. prepchem.comacs.org |

| Temperature | 0–5°C | Controls exothermicity and side reactions. |

Alternative Acylation Strategies for this compound Synthesis

Other acylating agents and catalyst systems have also been explored to improve efficiency and environmental friendliness. For instance, indium triflate in an ionic liquid has been reported as an effective green catalyst system for Friedel-Crafts acylation reactions.

Role of Lewis and Brønsted Acid Catalysis in this compound Synthesis

Lewis Acid Catalysis: In the context of Friedel-Crafts acylation, Lewis acids like AlCl₃ are essential. byjus.comiitk.ac.in They function by accepting a pair of electrons from the halogen of the acyl halide, which weakens the carbon-halogen bond and facilitates the formation of the resonance-stabilized acylium ion. masterorganicchemistry.com A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive. wikipedia.org

Brønsted Acid Catalysis: While less common for the direct acylation of tert-butylbenzene to form this compound, Brønsted acids can play a role in related transformations. wikipedia.org In some cases, particularly with activated aromatic rings, Friedel-Crafts acylation can be achieved using catalytic amounts of a Brønsted acid with an acid anhydride as the acylating agent. wikipedia.org Furthermore, dual Brønsted/Lewis acid catalysis has been shown to be effective in the tert-butylation of electron-rich arenes, a reaction conceptually related to the synthesis of the starting material for this compound. nih.gov

Functionalization and Derivatization of this compound

The chemical reactivity of this compound allows for a variety of functionalization and derivatization reactions, expanding its utility in organic synthesis. These reactions can target the aromatic ring, the acetyl group, or the tert-butyl group.

Halogenation Reactions of this compound

Halogenation is a key functionalization reaction of this compound, introducing halogen atoms onto the molecule, which can then serve as handles for further synthetic transformations.

Bromination of this compound

The bromination of this compound can occur at different positions depending on the reaction conditions. Electrophilic aromatic substitution with bromine in the presence of a Lewis acid would be expected to introduce a bromine atom onto the aromatic ring, likely at a position ortho to the acetyl group due to the directing effects of the substituents.

A more common and synthetically useful bromination targets the α-carbon of the acetyl group. This reaction typically proceeds via an enol or enolate intermediate and results in the formation of α-bromo-4'-tert-butylacetophenone. This product is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules. The synthesis of 2-bromo-4'-tert-butylacetophenone has been documented, highlighting its importance as a chemical intermediate. cymitquimica.comguidechem.com For instance, the reaction of 4-hydroxy-3,5-ditert-butylacetophenone with bromine in the presence of aluminum chloride leads to the corresponding α-brominated product. chemicalbook.com

Chlorination of this compound

The chlorination of this compound can be controlled to yield different products depending on the reaction conditions. The treatment of this compound with chlorine can lead to the formation of chlorinated derivatives. prepchem.com For instance, the synthesis of 2,2,2-trichloro-4'-tert-butylacetophenone has been achieved by reacting this compound with gaseous chlorine in glacial acetic acid. prepchem.com The reaction proceeds in a stepwise manner, initially at 60°C and subsequently at 95°C after the addition of sodium acetate. prepchem.com This process yields the trichlorinated product as a white crystalline solid. prepchem.com

The synthesis of various chloro-substituted 4'-tert-butylacetophenones, such as 2-chloro-4'-tert-butylacetophenone and 2,2-dichloro-4'-tert-butylacetophenone, has also been documented. prepchem.com The starting material, this compound, is typically prepared via a Friedel-Crafts acetylation of tert-butylbenzene with acetyl chloride. prepchem.com

Table 1: Chlorination of this compound

| Product | Reagents | Solvent | Key Conditions |

| 2,2,2-trichloro-4'-tert-butylacetophenone | This compound, Gaseous chlorine, Sodium acetate | Glacial acetic acid | Stepwise heating at 60°C and 95°C prepchem.com |

| 2-chloro-4'-tert-butylacetophenone | This compound, Chlorine | Not specified | Not specified prepchem.com |

| 2,2-dichloro-4'-tert-butylacetophenone | This compound, Chlorine | Not specified | Not specified prepchem.com |

Alkylation and Arylation Reactions of this compound

The enolate derived from this compound can undergo alkylation and arylation reactions to form new carbon-carbon bonds at the α-position.

Alkylation: The α-alkylation of ketones like this compound typically involves the formation of an enolate using a strong base, followed by an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation. libretexts.org The choice of alkyl halide is generally limited to primary or methyl halides to avoid competing elimination reactions. libretexts.org

Arylation: Palladium-catalyzed α-arylation represents a powerful method for forming α-aryl ketones. These reactions can be performed under more neutral conditions compared to traditional methods. nih.gov One approach involves the reaction of zinc enolates, prepared from α-bromo ketones, with aryl halides in the presence of a palladium catalyst and a suitable ligand. nih.gov Another method utilizes silyl (B83357) ketene (B1206846) acetals reacting with aryl bromides, catalyzed by a palladium complex with a phosphine (B1218219) ligand. nih.gov These methods exhibit good functional group tolerance. nih.gov

Nucleophilic Addition Reactions Involving the Carbonyl Group of this compound

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of addition products. A notable example is the Reformatsky reaction. wikipedia.orglibretexts.org

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orglibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or lithium enolates, thus preventing side reactions with the ester group. libretexts.org The reaction mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo ester, followed by coordination to the carbonyl oxygen of this compound and subsequent carbon-carbon bond formation. wikipedia.org Acid workup then yields the final β-hydroxy ester. wikipedia.org Variations of this reaction have been developed using other metals and catalysts to improve enantioselectivity. ua.es

Condensation Reactions of this compound

This compound readily participates in condensation reactions, particularly the Claisen-Schmidt condensation, a type of mixed aldol (B89426) condensation. libretexts.orgmagritek.com

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen, in the presence of a base or acid catalyst, to form an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com When this compound reacts with an appropriate aldehyde under basic conditions, the enolate of the acetophenone (B1666503) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.commagritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often with heating, to yield the conjugated enone. libretexts.orgmagritek.com Microwave irradiation has been shown to accelerate this reaction and improve yields. numberanalytics.com

For instance, the reaction of 4-tert-butylbenzaldehyde (B1265539) with acetone (B3395972) under basic conditions and microwave irradiation results in the formation of (E)-4-(4-tert-butylphenyl)but-3-en-2-one in quantitative yield. nih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Isotopic labeling and computational chemistry are powerful tools for these investigations.

Reaction Mechanism Elucidation via Isotopic Labeling Studies

Isotopic labeling is a key technique for tracing the pathways of atoms and functional groups during a chemical reaction. In the context of reactions involving acetophenone derivatives, isotopes such as ¹³C and deuterium (B1214612) (D) are commonly used. researchgate.net

For example, in the transfer hydrogenation of acetophenone, using isotopically labeled 2-propanol-2-d1 (B110011) helps to elucidate the hydrogen transfer mechanism. researchgate.net The location of the deuterium in the product alcohol can distinguish between different catalytic pathways. researchgate.net Similarly, synthesizing acetophenone with ¹³C at specific positions (e.g., Acetophenone-1,2-¹³C₂) allows for detailed tracking of the carbon skeleton in subsequent reactions, which is particularly useful in metabolic and pharmacokinetic studies. The synthesis of such labeled compounds requires careful control to prevent isotopic scrambling.

Computational Chemistry Approaches to Reaction Pathways for this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure, reaction mechanisms, and conformational preferences of molecules like this compound and its derivatives. researchgate.nettandfonline.com

DFT calculations can be used to model the transition states and energy profiles of reaction pathways, helping to understand the feasibility and selectivity of a given transformation. acs.org For example, DFT studies on chalcones derived from acetophenones have been used to analyze their electronic properties, such as the HOMO-LUMO energy gap, which relates to their kinetic stability. researchgate.net In the study of 2'-fluoro-substituted acetophenone derivatives, DFT calculations confirmed that the s-trans conformer is more stable than the s-cis conformer. acs.org These computational models, often combined with experimental data from techniques like NMR spectroscopy, provide a detailed understanding of the conformational behavior and reactivity of these compounds. acs.org

Stereochemical Aspects in this compound Reactions

The stereochemistry of reactions involving this compound is a critical consideration, particularly in the synthesis of chiral molecules where the three-dimensional arrangement of atoms is crucial for their biological or chemical function. The tert-butyl group, due to its steric bulk, can influence the stereochemical outcome of reactions at or near the aromatic ring. smolecule.com

In nucleophilic addition reactions to the carbonyl group of this compound, the approach of the nucleophile can be directed by the bulky tert-butyl group, potentially leading to diastereoselectivity if another chiral center is present in the molecule. For instance, in the synthesis of more complex molecules, the existing stereochemistry can dictate the formation of new stereocenters. numberanalytics.com

Furthermore, in reactions such as the Sharpless asymmetric dihydroxylation, the stereochemistry of the resulting diol can be controlled with high enantioselectivity. acs.org This is a powerful tool for creating specific stereoisomers. Subsequent reactions, like the Mitsunobu reaction, can then be used to invert the stereochemistry at one of these newly formed chiral centers, allowing for the synthesis of various stereoisomers of a target molecule. acs.org The choice of reagents and reaction conditions plays a pivotal role in controlling these stereochemical outcomes. acs.org

For example, the synthesis of different stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane starting from 4'-hydroxyacetophenone (B195518) demonstrates the application of stereocontrolled reactions. acs.org The initial Sharpless asymmetric dihydroxylation sets the cis-configuration of the hydroxyl groups, and a subsequent Mitsunobu or Steglich reaction can either retain or invert the stereochemistry at one of the carbons, leading to the desired stereoisomer. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives is no exception, with research focusing on greener catalysts, solvents, and reaction pathways. ucl.ac.uk

Catalyst Development for Sustainable this compound Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the production of this compound, research has explored various catalytic systems to replace traditional, often stoichiometric, and environmentally harmful reagents like anhydrous aluminum chloride in Friedel-Crafts acylation. prepchem.com

Recent advancements include the use of bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (SILP). rsc.org These catalysts have shown high activity and selectivity in the hydrodeoxygenation of acetophenone derivatives, offering a sustainable pathway to valuable alkyl phenols. rsc.org Another approach involves the use of copper catalysts, which have demonstrated high activity and selectivity in the hydrogenation of acetophenone, a byproduct in some industrial processes, to produce α-phenylethanol. sumitomo-chem.co.jp

The development of new copper catalysts has led to processes with higher activity per unit weight and improved selectivity by suppressing side reactions. sumitomo-chem.co.jp Furthermore, research into aerobic oxidation of alcohols using bipyridyl-cinchona based palladium catalysts presents an environmentally benign system with mild reaction conditions and a simple work-up procedure. lookchem.com

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. Green chemistry principles encourage the use of solvent-free reactions or the replacement of hazardous solvents with more benign alternatives like water. rsc.org

For instance, copper-catalyzed oxidation of aromatic alkenes to carbonyl compounds can be performed under organic solvent-free and biphasic conditions at room temperature using tert-butyl hydroperoxide as the oxidant. rsc.org This method is economically attractive due to high yields and easy separation of products, with the potential for catalyst recycling. rsc.org Water, being non-toxic, non-flammable, and readily available, can enhance reaction rates and selectivity for reactants with low solubility due to the hydrophobic effect. rsc.org

Research has also demonstrated that reactions can be carried out smoothly in both aqueous tert-butyl hydroperoxide with water as the medium and in a decane (B31447) solution of tert-butyl hydroperoxide without water, indicating flexibility in choosing environmentally friendly solvent systems. rsc.org

Photochemical Routes to this compound Derivatives

Photochemical reactions, which use light to initiate chemical transformations, can offer a green alternative to traditional thermal reactions, often proceeding under mild conditions without the need for harsh reagents.

One area of investigation involves the use of photoredox catalysis. For example, photoexcited copper catalysts have been used for the anti-Markovnikov hydration of alkenes. kyoto-u.ac.jp Studies have shown that a photoexcited palladium catalyst can facilitate the cross-coupling of α-chlorocarbonyl compounds with arylboronic acids. kyoto-u.ac.jp

Furthermore, research into the photodegradation of polymers has shed light on potential photochemical pathways. For example, the light-driven, acid-catalyzed chemical recycling of polystyrene waste can produce valuable chemicals, including this compound, under mild conditions with oxygen. liverpool.ac.uk This process is believed to involve singlet oxygen as a reactive species. liverpool.ac.uk Additionally, photochromic fulgide derivatives of this compound have been synthesized, which undergo reversible color changes upon light irradiation. acs.org These materials have potential applications in areas like optical data storage and molecular switches.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.34 ppm. iranchembook.ir The methyl protons of the acetyl group resonate as a singlet around 2.58 ppm. iranchembook.ir The aromatic protons present as two doublets in the region of 7.4–7.9 ppm, characteristic of a para-substituted benzene (B151609) ring. iranchembook.ir

Table 1: 1H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | ~1.34 | Singlet |

| Acetyl (3H) | ~2.58 | Singlet |

| Aromatic (4H) | ~7.4–7.9 | Doublets |

Data sourced from CDCl3 solvent. iranchembook.ir

The 13C NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. The carbonyl carbon of the ketone group is typically observed as a quaternary resonance at approximately 197.8 ppm. iranchembook.ir The carbons of the tert-butyl group appear around 31.0 ppm (methyl carbons) and 35.4 ppm (quaternary carbon). iranchembook.irrsc.org The acetyl methyl carbon resonates at about 26.5 ppm. iranchembook.ir The aromatic carbons show distinct signals, with the protonated carbons appearing at approximately 125.5 ppm and 128.3 ppm, and the substituted carbons at different chemical shifts. iranchembook.ir

Table 2: 13C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~197.8 |

| Aromatic (C-H) | ~128.3 |

| Aromatic (C-H) | ~125.5 |

| Quaternary (C-tert-butyl) | ~35.4 |

| tert-Butyl (CH3) | ~31.0 |

| Acetyl (CH3) | ~26.5 |

Data sourced from CDCl3 solvent. iranchembook.irrsc.org

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. In this compound, COSY spectra would show correlations between the aromatic protons on the same ring, confirming their ortho relationship. e-bookshelf.deresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. ustc.edu.cn For instance, the signal for the acetyl protons at ~2.58 ppm will correlate with the acetyl carbon signal at ~26.5 ppm, and the tert-butyl protons at ~1.34 ppm will correlate with the tert-butyl methyl carbons at ~31.0 ppm. iranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. ustc.edu.cn A key correlation in the HMBC spectrum of this compound is between the acetyl protons (H6) and the carbonyl carbon (C5), which confirms that the methyl group is adjacent to the carbonyl group. iranchembook.ir Additionally, correlations from the tert-butyl protons to the aromatic carbons help to definitively place the tert-butyl group on the aromatic ring. iranchembook.ir

Solid-state NMR (ssNMR) can provide insights into the structure and dynamics of this compound in its solid form. This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms. chemicalbook.com While specific solid-state NMR data for this compound is not extensively detailed in readily available literature, it is known to be a dimorphic solid with melting points of 17-18 °C. chemicalbook.com

Variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics of molecules. For this compound, VT-NMR could be used to study the rotation of the acetyl group relative to the aromatic ring. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for such rotational processes. However, specific VT-NMR studies focusing on the conformational analysis of this compound are not prominently reported in the searched literature.

Solid-State NMR Studies of this compound

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of a compound. nist.gov The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M+) peak corresponding to its molecular weight of 176.25 g/mol . nist.gov

The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion. Another significant fragmentation is the loss of a methyl group from the tert-butyl group, resulting in a stable tertiary carbocation. The base peak in the mass spectrum is often due to the [CH3CH2CO]+ ion. libretexts.org

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]+ (Molecular Ion) |

| 161 | [M - CH3]+ |

| 57 | [CH3CH2CO]+ |

Data interpretation based on general fragmentation patterns of ketones. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of a compound by providing its accurate mass. For this compound, with a molecular formula of C₁₂H₁₆O, the expected monoisotopic mass is 176.1201 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm). nih.gov This level of precision allows for the confident identification of the elemental composition of the molecule and its derivatives.

In research settings, HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to analyze complex mixtures. For instance, in the synthesis of derivatives of this compound, LC-HRMS can be used to confirm the exact mass of the products. chemrxiv.org The high resolving power of the mass spectrometer is crucial to differentiate between isobaric interferences, which are molecules that have the same nominal mass but different exact masses. nih.gov For example, a study on mycotoxin analysis in complex feed matrices highlighted the importance of a resolving power of at least 35,000 to 70,000 full width at half maximum (FWHM) for accurate mass assignments. nih.gov

Table 1: HRMS Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Reference |

| This compound | C₁₂H₁₆O | 176.1201 | - | - | sigmaaldrich.com |

| 1-(4-(tert-butyl)phenyl)-4-nitro-3-(3,4,5-trimethoxyphenyl)butan-1-one | C₂₃H₂₉NO₆ | 438.1892 [M+Na]⁺ | 438.1894 | 0.46 | chemrxiv.org |

Fragmentation Pathways of this compound Derivatives

In mass spectrometry, after the initial ionization of a molecule, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of this fragmentation is often predictable and provides valuable structural information about the parent molecule. For ketones like this compound, a common fragmentation pathway is the alpha-cleavage. libretexts.org This involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom.

For this compound, two primary alpha-cleavage pathways are possible:

Loss of the methyl group (•CH₃), resulting in a stable acylium ion with a mass-to-charge ratio (m/z) of 161.

Loss of the tert-butylphenyl group (•C₁₀H₁₃), leading to the formation of an acetyl cation (CH₃CO⁺) with an m/z of 43. libretexts.org

Another characteristic fragmentation for aromatic ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.org However, this is more common in compounds with longer alkyl chains.

The fragmentation patterns of derivatives of this compound will be influenced by the nature and position of the substituents. For example, in the analysis of synthetic cathinone (B1664624) derivatives, which share structural similarities, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are used to identify the specific compounds and their metabolites. researchgate.netlcms.cz The study of these pathways is essential for the structural elucidation of novel derivatives. researchgate.net

LC-MS and GC-MS for Mixture Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of components in a mixture. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In quality control, GC-MS is employed to ensure the purity of this compound, with commercial standards often requiring a purity of ≥97.5%. vwr.com The retention time in the gas chromatograph provides an additional layer of identification alongside the mass spectrum. For instance, in the synthesis of benzopinacolone derivatives from acetophenones, GC-MS is used for the analysis of the reaction products. scielo.br

LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. lcms.cz In the context of this compound derivatives, which may have higher molecular weights and lower volatility, LC-MS is often the method of choice. For example, LC-MS/MS has been used for the determination of 4-tert-butylphenol (B1678320), a related compound, in drinking water. researchgate.net High-resolution LC-MS, such as LC-Q-TOF, is particularly valuable for the analysis of complex mixtures, providing accurate mass data for confident compound identification. chemrxiv.org

Table 2: Chromatographic and Mass Spectrometric Conditions for Analysis

| Technique | Column | Mobile/Carrier Gas | Ionization | Mass Analyzer | Application | Reference |

| GC-MS | Agilent DB-5Q* | Helium | Electron Ionization (EI) | Quadrupole Time-of-Flight (Q-TOF) | Analysis of extractables and leachables | lcms.cz |

| LC-MS | Agilent Zorbax Eclipse XDB | Acetonitrile/Ammonium formate (B1220265) buffer | Electrospray Ionization (ESI) | Triple Quadrupole | Analysis of cathinones | lcms.cz |

| LC-HRMS | - | Methanol/Ammonium formate | Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (Q-TOF) | Characterization of synthesized derivatives | chemrxiv.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. uni-siegen.deup.ac.za IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to a change in the molecule's polarizability. uni-siegen.de

Vibrational Mode Assignments for this compound

The IR spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes of the molecule.

Carbonyl (C=O) Stretch: A strong absorption band is typically observed around 1680 cm⁻¹. This is a characteristic peak for aromatic ketones.

C-H Stretching: Vibrations of the C-H bonds in the tert-butyl group appear in the region of 2960–2870 cm⁻¹. Aromatic C-H stretching vibrations are also expected, typically above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring.

The Raman spectrum of this compound provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring and the tert-butyl group, often produce strong Raman signals. libretexts.org The combination of IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| Carbonyl (C=O) Stretch | ~1680 | - | |

| tert-Butyl C-H Stretch | 2960–2870 | - | |

| Aromatic C=C Stretch | 1600-1450 | - | - |

Application in Reaction Monitoring and Purity Assessment

Infrared spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. chemrxiv.org For reactions involving this compound, such as its reduction to form an alcohol or its use in condensation reactions, the disappearance of the characteristic carbonyl peak at ~1680 cm⁻¹ can be monitored to determine the extent of the reaction. Conversely, the appearance of new peaks, such as a broad O-H stretch for an alcohol product, would indicate the formation of the desired product.

IR spectroscopy can also be used for purity assessment. vwr.com The presence of unexpected peaks in the IR spectrum of a sample of this compound could indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. Comparing the spectrum of a sample to that of a pure reference standard allows for a quick and effective evaluation of its purity.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions. While this compound is a liquid at room temperature, it can be crystallized at lower temperatures (melting point 17-18 °C). sigmaaldrich.comthermofisher.in

The crystal structure of this compound would reveal how the molecules pack in the solid state, influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Furthermore, this compound can be used to form co-crystals with other molecules. researchgate.net Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice. The formation of co-crystals can alter the physical properties of the parent compounds. The synthesis and characterization of co-crystals of derivatives of this compound have been reported in the literature. For example, single-crystal X-ray diffraction has been used to determine the structures of fulgide isomers derived from this compound. acs.org Similarly, the crystal structures of metal complexes containing ligands derived from this ketone have also been elucidated. acs.org These studies provide fundamental insights into the solid-state behavior and potential applications of these materials. escholarship.org

Crystal Structure Determination and Polymorphism

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical aspect of its solid-state characterization. This compound is known to be a dimorphic substance, meaning it can crystallize in at least two different solid-state forms. chemicalbook.comsigmaaldrich.comfishersci.pt This phenomenon is often associated with variations in melting points, and for this compound, a melting point of 17-18 °C is reported for its dimorphic state. chemicalbook.comsigmaaldrich.comfishersci.pt

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline lattice, or crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, the packing arrangement is a result of the balance between dipole-dipole interactions and weaker van der Waals forces.

The primary intermolecular interactions expected in the crystal structure of this compound are:

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment, leading to electrostatic attractions between the partially positive carbon and the partially negative oxygen atoms of adjacent molecules.

C-H···O and C-H···π Interactions: Weak hydrogen bonds, such as those between the hydrogen atoms of the methyl or tert-butyl groups and the carbonyl oxygen of a neighboring molecule (C-H···O), are also likely to play a role in stabilizing the crystal structure. Furthermore, interactions between the C-H bonds and the π-system of the aromatic ring (C-H···π) can also influence the packing arrangement.

The bulky nature of the tert-butyl group exerts considerable steric influence on the crystal packing, potentially preventing the close, parallel stacking of the aromatic rings that is often observed in simpler aromatic compounds. This steric hindrance affects how efficiently the molecules can pack, influencing the density and stability of the different polymorphic forms. Detailed analysis of these interactions, often visualized using Hirshfeld surface analysis, has been performed on derivatives of this compound, confirming the importance of van der Waals forces and various weak hydrogen-bonding interactions in the stabilization of their crystal structures.

UV-Vis Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from electronic transitions involving the benzene ring and the carbonyl group. aip.org The primary electronic transitions observed in substituted acetophenones are the π→π* and n→π* transitions. aip.org

The electron-donating nature of the para-substituted tert-butyl group influences the energy of these transitions. It increases the electron density in the aromatic ring, which can affect the energy of the molecular orbitals involved. This leads to shifts in the absorption maxima when compared to unsubstituted acetophenone.

The typical electronic transitions for acetophenone derivatives are detailed below:

| Transition Type | Chromophore | Typical Absorption Region (nm) | Description |

| π → π | Benzene Ring | ~240-280 | Associated with the A1g→B1u and A1g→B2u transitions of the substituted benzene ring. These are typically strong absorptions. aip.org |

| n → π | Carbonyl Group | ~300-340 | A weak, symmetry-forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. aip.orgmsu.edu |

| Charge Transfer | Whole Molecule | ~270-300 | An intramolecular charge-transfer band, influenced by the interaction between the electron-donating tert-butyl group and the electron-withdrawing acetyl group through the π-system. aip.org |

This table is representative of substituted acetophenones and is based on general spectroscopic principles.

Studies on various para-substituted acetophenones show a good correlation between the energy of the lowest electronic transition and the electronic nature of the substituent. acs.org The electron-releasing tert-butyl group is expected to cause a slight red shift (shift to longer wavelength) in the π→π* and charge-transfer bands compared to unsubstituted acetophenone. The photophysical properties, such as fluorescence and phosphorescence, are also governed by these electronic states. While detailed fluorescence data for this compound is not extensively published, its derivatives are known to be used in the synthesis of fluorescent materials. cdnsciencepub.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. cornell.edu DFT calculations have proven invaluable for interpreting experimental data and predicting the behavior of organic compounds, including aromatic ketones like this compound. cornell.edu

Geometry optimization using DFT methods is the first step in most computational studies, aiming to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP or PBE0, combined with basis sets like 6-31G(d,p) or def2-TZVP, are commonly employed for such tasks. cornell.eduacs.org The resulting optimized structure provides a detailed three-dimensional model of the molecule.

The electronic structure is also elucidated through DFT. Key parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron-donating nature of the para-tert-butyl group influences the electron density of the aromatic ring and the carbonyl group, which can be quantified through population analysis. These electronic parameters are crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations (Note: These are representative values and can vary based on the specific DFT functional and basis set used.)

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=O Bond Length | 1.21 - 1.24 Å | The length of the carbonyl double bond. |

| C-C (Aryl-Acetyl) Bond Length | 1.48 - 1.51 Å | The single bond connecting the acetyl group to the phenyl ring. |

| C-C (Aryl-tert-Butyl) Bond Length | 1.52 - 1.55 Å | The single bond connecting the tert-butyl group to the phenyl ring. |

| O-C-C (Acetyl) Bond Angle | 118 - 121° | The angle within the acetyl functional group. |

| HOMO Energy | -6.5 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. acs.org The predicted frequencies correspond to specific vibrational modes, such as the characteristic C=O stretch of the ketone, C-H stretches of the aromatic and alkyl groups, and skeletal vibrations of the phenyl ring. acs.org

Furthermore, DFT methods, particularly time-dependent DFT (TD-DFT), can predict electronic transitions, which are useful for interpreting UV-Vis spectra. Advanced DFT calculations can also accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By comparing calculated spectra with experimental data, a detailed assignment of spectral peaks to specific atomic and molecular motions can be achieved, leading to a more robust structural elucidation. mdpi.comchemicalbook.comnih.gov

Table 2: Comparison of Key Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Data | Functional Group / Proton | Typical Experimental Value | Predicted DFT Value |

|---|---|---|---|

| IR Frequency | Carbonyl (C=O) Stretch | ~1680 cm⁻¹ | Scaled ~1670-1690 cm⁻¹ |

| ¹H NMR | Methyl Protons (Acetyl) | ~2.5 ppm | ~2.4-2.6 ppm |

| ¹H NMR | Methyl Protons (tert-Butyl) | ~1.3 ppm | ~1.2-1.4 ppm |

| ¹³C NMR | Carbonyl Carbon | ~197 ppm | ~195-200 ppm |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For reactions involving this compound, such as its oxidation to 4'-tert-butylbenzoic acid or its reduction, DFT can be used to map the entire reaction pathway. This involves locating the structures of transition states—the high-energy species that connect reactants and products. liverpool.ac.uk

By calculating the activation free energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and understand how factors like catalysts or solvent affect the reaction. liverpool.ac.uk For instance, DFT studies on the oxidation of similar compounds have investigated the role of reactive oxygen species and calculated the energy barriers for different mechanistic pathways, such as hydrogen abstraction or C-C bond cleavage. liverpool.ac.uk This type of analysis is crucial for optimizing reaction conditions and designing new synthetic routes.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the acetyl and tert-butyl groups to the aromatic ring.

An MD simulation tracks the motions of all atoms in the molecule by solving Newton's equations of motion, providing a trajectory that reveals the accessible conformations and the energy barriers between them. nih.gov This is especially useful for understanding how the molecule behaves in solution, where it can adopt a range of shapes. The results of an MD simulation can be presented as a distribution of dihedral angles or as a potential of mean force, which quantifies the free energy landscape of conformational changes. This information is valuable for understanding how the molecule's shape might influence its ability to interact with other molecules, such as in a biological system. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While this compound itself is primarily an intermediate, its derivatives are synthesized to explore potential therapeutic activities. chemsrc.com In a QSAR study, computational descriptors are calculated for a library of these derivatives.

These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. chemsrc.comcore.ac.uk For example, the hydrogen bond basicity of the carbonyl oxygen is a key descriptor that can be calculated computationally. core.ac.uk By building a mathematical model that links these descriptors to an experimentally measured activity (e.g., enzyme inhibition), the QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Selected QSAR Descriptors for this compound

| Descriptor | Typical Calculated Value | Description |

|---|---|---|

| LogP | ~3.35 - 3.40 | Octanol-water partition coefficient, a measure of hydrophobicity. chemsrc.com |

| Polar Surface Area (PSA) | ~17.1 Ų | Sum of surfaces of polar atoms, related to membrane permeability. nih.gov |

| Molar Refractivity | ~54 cm³/mol | A measure of molecular volume and polarizability. |

| Hydrogen Bond Basicity (pKBHX) | ~1.25 | A measure of the ability of the carbonyl oxygen to accept a hydrogen bond. core.ac.uk |

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as a derivative of this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

In a docking simulation, the 3D structure of the ligand is placed into the binding site of the protein. The algorithm then samples a vast number of possible orientations and conformations of the ligand, scoring each one based on how well it fits and the non-covalent interactions it forms (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The results provide a predicted binding pose and an estimated binding affinity. For derivatives of this compound, docking studies could identify potential protein targets and explain on a molecular level why certain structural modifications lead to enhanced biological activity. core.ac.uk

Quantum-Chemical Simulations of Supramolecular Systems Involving this compound

Quantum-chemical simulations are powerful computational tools for investigating the non-covalent interactions that govern the formation and stability of supramolecular assemblies. While specific and detailed quantum-chemical simulation studies focused exclusively on supramolecular systems incorporating this compound as a guest molecule are not extensively documented in publicly accessible literature, the principles and methodologies can be thoroughly understood by examining theoretical investigations of structurally analogous compounds. These studies provide a clear framework for how such simulations are conducted and the valuable insights they offer into host-guest chemistry.

Research in this area typically employs methods like Density Functional Theory (DFT) to elucidate the structures, interaction energies, and dynamics of inclusion complexes. liverpool.ac.ukmdpi.com These complexes often involve host molecules like cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity capable of encapsulating guest molecules. mdpi.com The formation of such complexes is influenced by factors including the size and shape complementarity between the host and guest, as well as various intermolecular forces like hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.net

Detailed Research Findings from Analogous Systems

To illustrate the application of these computational methods, the study of inclusion complexes between cyclodextrins (CDs) and aromatic compounds, such as 4-phenylbutyrate (B1260699) (PB), provides a relevant and detailed analogue. mdpi.com These studies combine spectroscopic techniques with molecular modeling and DFT calculations to characterize the structure and stability of the resulting supramolecular assemblies. mdpi.com

In a representative study, molecular docking and DFT calculations were used to determine the most stable structures and binding energies of guest molecules within different cyclodextrins (α-CD, β-CD, and γ-CD). mdpi.com The calculations can predict the orientation of the guest molecule within the host's cavity and quantify the stability of the complex. For instance, with β-cyclodextrin, the aromatic part of a guest molecule and its alkyl chain can be encapsulated within the cavity, with the stability of the complex being dependent on the degree of inclusion and the resulting intermolecular interactions. mdpi.com

The following table summarizes typical computational results from molecular docking studies on host-guest complexes, similar to what would be expected for this compound. The data is based on findings for analogous aromatic guests with β-cyclodextrin.

Table 1: Representative Molecular Docking Scores for Aromatic Guest-β-Cyclodextrin Complexes (Note: This data is illustrative, based on analogous systems, as specific data for this compound was not found in the reviewed literature. Lower docking scores (S) indicate more favorable binding.)

DFT calculations further refine these structures and provide deeper insights into the electronic interactions. For example, methods like the ωB97XD functional can be employed to accurately describe the dispersion forces crucial for the stability of these complexes. mdpi.com

While a full supramolecular simulation is not available, quantum chemical calculations have been performed on the this compound molecule itself to determine its fundamental properties. One such property is the hydrogen bond basicity (ΔE(H)), which quantifies the ability of the carbonyl oxygen to act as a hydrogen bond acceptor. This value is crucial for predicting its interaction with hydrogen-bond-donating host molecules or solvents.

Table 2: Calculated Hydrogen Bond Basicity for this compound

This calculated value indicates the energy change associated with forming a hydrogen bond, providing a quantitative measure of its potential for non-covalent interactions within a supramolecular system. core.ac.uk

Table of Mentioned Compounds

This compound as a Building Block in Complex Molecular Synthesis

This compound serves as a versatile starting material in the synthesis of a variety of complex organic molecules. Its chemical structure, featuring a reactive ketone group and a sterically bulky tert-butyl group on a phenyl ring, allows for its use in constructing more intricate molecular architectures with applications in pharmaceuticals and agrochemicals. guidechem.com

Synthesis of Pharmaceutical Intermediates

A primary application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds. guidechem.comguidechem.commedchemexpress.com It is notably used in the production of the second-generation antihistamine, Ebastine. chemicalbook.com The synthesis of Ebastine involves steps where this compound is a recognized impurity, highlighting the importance of its role as a precursor. guidechem.comchemicalbook.com The compound's utility extends to being a foundational molecule for creating more complex structures with desired pharmacological activities. guidechem.comguidechem.com

Precursor for Agrochemicals

This compound is a valuable precursor in the agrochemical industry. chemdad.com Its structural features are incorporated into larger molecules designed for agricultural applications, such as pesticides and herbicides. guidechem.comlookchem.com The synthesis of various agrochemicals utilizes this compound as a starting point for building the final active ingredients. chemdad.com

Synthesis of 2-Pyridone Derivatives

The synthesis of 2-pyridone derivatives is a significant application of this compound. guidechem.comchemicalbook.comcymitquimica.comcymitquimica.comfishersci.ptfishersci.dkaksci.com These derivatives are of interest due to their fluorescent properties, which are evaluated for potential uses in optoelectronics. The reaction conditions for creating these derivatives, such as solvent choice and temperature, can be optimized to fine-tune the fluorescence spectra of the resulting 2-pyridone compounds. Research has explored the synthesis of 3-cyano-4,6-diaryl-2-pyridones with luminescent properties starting from this compound. aksci.com

Synthesis of Benzoxazole (B165842) and Benzimidazole (B57391) Scaffolds

This compound is employed in the synthesis of benzoxazole and benzimidazole scaffolds. These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. chemicalbook.comd-nb.infonih.gov The synthesis often involves the condensation of ortho-aminophenols or o-phenylenediamines with various reagents, and derivatives of this compound can be utilized in these reaction schemes to introduce the tert-butylphenyl moiety into the final scaffold. chemicalbook.comorganic-chemistry.orgacademicjournals.org The resulting benzoxazole and benzimidazole derivatives are explored for their potential as pharmaceuticals. d-nb.infonih.gov For instance, a palladium-catalyzed reaction has been used to synthesize heteroannular benzoxazole and benzimidazole derivatives. acs.org

Materials Science Applications of this compound Derivatives

The derivatives of this compound have found applications in the field of materials science, particularly in the development of advanced functional materials.

Photochromic Materials and Light-Triggered Systems

Derivatives of this compound are utilized in the creation of photochromic materials and light-triggered systems. acs.org Photochromic compounds can change their color upon exposure to light, a property that is valuable for applications such as optical data storage and smart windows.

In one study, this compound was used in a Stobbe condensation reaction to synthesize organic photochromic fulgides. acs.org These fulgide isomers, specifically (E and Z)-3-(1-(4-(tert-butyl)phenyl)ethylidene)-4-(propan-2-ylidene)dihydrofuran-2,5-dione, exhibit a color change from pale-yellow to deep-red upon light irradiation. acs.org This photo-triggered response is a result of a pericyclic photochemical reaction. acs.org One of the isomers, 1E, was found to be ferroelectric, and its ferroelectric domains could be manipulated by light, demonstrating the potential for creating novel optical applications. acs.org

Luminescent Materials and OLED Applications

This compound and its derivatives are instrumental in the development of novel luminescent materials. A key area of research is their application in photosensitized systems. For instance, this compound can act as a triplet energy donor in supramolecular complexes. In a self-assembled system with 2β-cyclodextrin and naphthalene-d8 (B43038), triplet-triplet energy transfer from this compound to naphthalene-d8 results in a photosensitized, long-lived room-temperature phosphorescence from the naphthalene (B1677914) derivative. colab.wsresearchgate.net The phosphorescence lifetime of this complex was observed to increase significantly, from 4.7 to 12.8 seconds, upon the removal of dissolved oxygen. researchgate.net

The structural motif of this compound is also found in advanced materials for Organic Light Emitting Diodes (OLEDs). Arylgold(III) complexes featuring a 4-tert-butylphenyl auxiliary ligand have been synthesized and studied for their photophysical properties. acs.org These complexes are designed to be versatile, allowing for their use in both vacuum-evaporated and solution-processed OLEDs. acs.org The incorporation of the tert-butylphenyl group influences the electronic and photophysical properties of the metal complexes, which are critical for the performance of OLED devices. acs.org For example, solution-processed OLEDs using a specific gold(III) complex with a 4-tert-butylphenyl ligand as the emissive layer have demonstrated high efficiency, achieving a maximum external quantum efficiency (EQE) of up to 14.7%. acs.org

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Luminescence Quantum Yield (Φlum) |

|---|---|---|---|

| Gold(III) Complex with 4-tert-butylphenyl | ~380, 400 | 467, 501 | 0.75 |

Polymer Chemistry: Monomers and Modifiers

In polymer chemistry, this compound serves as a versatile building block and starting material for creating functional polymers and additives. sigmaaldrich.com Its derivatives can be used in the synthesis of 2-pyridone derivatives, which are evaluated for their fluorescence spectra, indicating their potential in optoelectronic applications. chemicalbook.com

While not typically a monomer in its direct form, this compound can be chemically modified to incorporate polymerizable groups, such as vinyl groups. This functionalization allows it to be co-polymerized with other monomers to create polymers with specific properties. For example, through-space charge transfer (TSCT) polymers for OLED applications have been synthesized via radical polymerization of vinyl-functionalized donor and acceptor monomers. semanticscholar.org The general strategy involves creating monomers that contain moieties similar in structure to this compound, which can then be polymerized to form materials with applications in light-emitting devices. semanticscholar.org The development of such luminescent polymers is a significant area of research, aiming to create materials for flexible displays and other advanced applications. rsc.orgresearchgate.net

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where this compound has shown significant utility. The formation of these systems relies on non-covalent intermolecular forces, including hydrogen bonding, hydrophobic, and electrostatic interactions. core.ac.uk

Inclusion Complexes with Cyclodextrins

This compound is known to form inclusion complexes with cyclodextrins (CDs). core.ac.uk Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate guest molecules of appropriate size and shape. core.ac.uk The bulky, hydrophobic tert-butylphenyl group of this compound fits well within the cyclodextrin (B1172386) cavity.

Research has demonstrated the formation of a ternary inclusion complex involving this compound, naphthalene-d8, and 2β-cyclodextrin (tBA⋅Nph-d8@2βCD). researchgate.net This complex formation is crucial for the observed room-temperature phosphorescence, as the cyclodextrin cavity provides a protective environment that shields the guest molecules. researchgate.net In other applications, cyclodextrins have been used as mass transfer agents in the hydrogenation of tert-butylacetophenone, where the cyclodextrin facilitates the interaction between the aqueous and organic phases. core.ac.uk

| Host | Guest(s) | Resulting System | Key Observation | Reference |

|---|---|---|---|---|

| 2β-Cyclodextrin | This compound (tBA), Naphthalene-d8 (Nph-d8) | tBA⋅Nph-d8@2βCD inclusion complex | Photosensitized long-lived room-temperature phosphorescence | researchgate.net |

Host-Guest Chemistry and Self-Assembly

The formation of inclusion complexes is a prime example of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. The interaction between this compound and cyclodextrin is a classic host-guest system. core.ac.uk This process is often driven by self-assembly, where the individual components spontaneously organize into a more complex, ordered structure. researchgate.net

The tBA⋅Nph-d8@2βCD system, for example, is formed through self-assembly in an aqueous solution. researchgate.net The stability and function of such supramolecular assemblies are dictated by the complementary nature of the host and guest. The study of these interactions is fundamental to designing molecular sensors, and separation systems, and for applications in catalysis where the host can modify the reactivity of the guest molecule. core.ac.uk

Q & A

Basic Research Question

- Gas Chromatography (GC) : Purity thresholds ≥97.5% (commercial standards) with retention time matching .

- Infrared Spectroscopy (IR) : Carbonyl stretch at ~1680 cm⁻¹; tert-butyl C-H vibrations (2960–2870 cm⁻¹) .

- NMR Spectroscopy :

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can reaction conditions be optimized for this compound in heterocyclic synthesis?

Advanced Research Question

For synthesizing 2-pyridone derivatives:

- Solvent Selection : Use ethanol or acetone for solubility and moderate polarity .

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Fluorescence Tuning : Vary substituents on the pyridone ring and analyze emission spectra (λmax 400–450 nm) .

How can researchers resolve contradictory spectral data in this compound derivatives?

Advanced Research Question

- Impurity Analysis : Recrystallize samples or use column chromatography (silica gel, hexane/ethyl acetate) to isolate pure product .

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian software) .

- Cross-Technique Correlation : Confirm carbonyl functionality via both IR (1680 cm⁻¹) and ¹³C NMR (δ 207 ppm) .

What mechanistic role does the tert-butyl group play in organocatalytic reactions?

Advanced Research Question

- Steric Effects : The bulky tert-butyl group hinders electrophilic attack at the para position, directing reactions to meta sites .

- Electronic Effects : Electron-donating tert-butyl group increases aromatic ring electron density, enhancing nucleophilic substitution rates .

- Case Study : In biphenyl syntheses, tert-butyl improves thermal stability of intermediates by reducing steric strain .

How to address batch-to-batch variability in synthetic reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten